3-(1-methoxyprop-2-yn-1-yl)oxolane
CAS No.: 2703781-21-7
Cat. No.: VC11563406
Molecular Formula: C8H12O2
Molecular Weight: 140.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703781-21-7 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-(1-Methoxyprop-2-yn-1-yl)oxolane consists of a five-membered oxolane ring (tetrahydrofuran) with a 1-methoxyprop-2-yn-1-yl substituent at the 3-position. The propargyl ether group introduces a triple bond, enabling diverse reactivity, while the methoxy moiety enhances solubility in polar aprotic solvents. The IUPAC name derives from the parent oxolane system, with numbering prioritizing the oxygen atom as position 1.
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 3-(1-Methoxyprop-2-yn-1-yl)oxolane |
| SMILES | C1C(COC1)OC(C#C)OC |
| Topological Polar Surface Area | 26.3 Ų |
The compound’s structure is corroborated by spectral data trends observed in analogous propargyl ethers. For instance, nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct signals for the methoxy group (δ ~3.3 ppm in ¹H NMR) and acetylene protons (δ ~2.5 ppm) .
Synthetic Methodologies
Propargylation of Oxolane Derivatives
The synthesis of 3-(1-methoxyprop-2-yn-1-yl)oxolane typically involves introducing the propargyl ether group to a functionalized oxolane precursor. One viable route employs a Mitsunobu reaction between 3-hydroxyoxolane and 1-methoxyprop-2-yn-1-ol, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether bond formation .
Representative Reaction Scheme:
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Substrate Preparation: 3-Hydroxyoxolane is synthesized via epoxide ring-opening or selective oxidation of tetrahydrofuran derivatives.
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Propargyl Donor Activation: 1-Methoxyprop-2-yn-1-ol is treated with a bromide source (e.g., PBr₃) to generate the corresponding propargyl bromide.
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Coupling Reaction: The activated propargyl species reacts with 3-hydroxyoxolane under basic conditions (e.g., K₂CO₃, DMF) to yield the target compound .
Alternative Pathways
Physical and Chemical Properties
Physicochemical Profile
3-(1-Methoxyprop-2-yn-1-yl)oxolane is a colorless liquid at room temperature, with a boiling point estimated at 185–190°C based on analogous ethers. Its solubility profile favors polar solvents such as tetrahydrofuran (THF) and dichloromethane (DCM), while exhibiting limited miscibility with water.
| Property | Value |
|---|---|
| Boiling Point | 185–190°C (estimated) |
| Density | 1.02–1.05 g/cm³ |
| Refractive Index | 1.450–1.460 |
Reactivity and Stability
The compound’s reactivity is dominated by two features:
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Propargyl Ether Group: The triple bond participates in cycloadditions (e.g., Huisgen azide-alkyne click reactions) and hydrofunctionalization. For instance, hydration in acidic media yields a β-keto ether .
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Oxolane Ring: Susceptible to ring-opening under strong acidic or basic conditions, generating diols or polymerizing into polyethers.
Applications in Organic Synthesis
Building Block for Heterocycles
The propargyl ether moiety serves as a precursor to furans and pyrans via transition metal-catalyzed cycloisomerization. For example, gold(I)-catalyzed rearrangement of 3-(1-methoxyprop-2-yn-1-yl)oxolane could yield substituted furans through a 1,2-alkyl shift mechanism .
Cross-Coupling Reactions
The compound’s acetylene group enables participation in Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, facilitating carbon-carbon bond formation. These reactions are pivotal in constructing conjugated systems for materials science applications .
Biological and Industrial Relevance
Industrial Catalysis
In polymer chemistry, the compound could act as a chain-transfer agent or monomer in polyether synthesis. Its dual functionality allows for incorporation into cross-linked networks, enhancing material durability.
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